7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one
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Overview
Description
7-(Hydroxymethyl)-1,4-dioxaspiro[45]deca-6,9-dien-8-one is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one can be achieved through several methods. One common approach involves the oxidative dimerization of 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol using potassium ferricyanide in an alkaline medium at room temperature . Another method utilizes a Pd-catalyzed decarboxylative strategy, which employs modular vinyl methylene cyclic carbonates and para-quinone methides as reaction partners .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as those with modified hydroxymethyl groups or additional functional groups introduced through substitution reactions.
Scientific Research Applications
7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: Possible use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one involves its interaction with various molecular targets. For example, it has been shown to inhibit the activities of enzymes such as α-amylase and acetylcholinesterase, which are involved in metabolic and neurological processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 2-[(2R,5R)-6-(Hydroxymethyl)-10-methyl-8-oxospiro[4.5]deca-6,9-dien-2-yl]-2-propanyl β-D-glucopyranoside
Uniqueness
7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one is unique due to its specific spiro structure and the presence of a hydroxymethyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
137819-32-0 |
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Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
7-(hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C9H10O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h1-2,5,10H,3-4,6H2 |
InChI Key |
GXSDVKUGGGKKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=CC(=O)C(=C2)CO |
Origin of Product |
United States |
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